Cas no 1171482-59-9 (1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea)

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea structure
1171482-59-9 structure
商品名:1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
CAS番号:1171482-59-9
MF:C22H27N3O3
メガワット:381.46808552742
CID:5868953
PubChem ID:30376929

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
    • 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
    • 1171482-59-9
    • AKOS024513261
    • SR-01000923215-1
    • F5540-0207
    • SR-01000923215
    • VU0646975-1
    • 1-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea
    • インチ: 1S/C22H27N3O3/c1-15(2)12-13-25-20-10-7-18(14-16(20)4-11-21(25)26)24-22(27)23-17-5-8-19(28-3)9-6-17/h5-10,14-15H,4,11-13H2,1-3H3,(H2,23,24,27)
    • InChIKey: VNOCLPLSOUANGQ-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(OC)C=C1)C(NC1C=CC2=C(C=1)CCC(=O)N2CCC(C)C)=O

計算された属性

  • せいみつぶんしりょう: 381.20524173g/mol
  • どういたいしつりょう: 381.20524173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5540-0207-1mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
1mg
$54.0 2023-09-09
Life Chemicals
F5540-0207-2mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
2mg
$59.0 2023-09-09
Life Chemicals
F5540-0207-10mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
10mg
$79.0 2023-09-09
Life Chemicals
F5540-0207-10μmol
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5540-0207-5μmol
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
5μmol
$63.0 2023-09-09
Life Chemicals
F5540-0207-50mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
50mg
$160.0 2023-09-09
Life Chemicals
F5540-0207-15mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
15mg
$89.0 2023-09-09
Life Chemicals
F5540-0207-25mg
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
25mg
$109.0 2023-09-09
Life Chemicals
F5540-0207-2μmol
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
2μmol
$57.0 2023-09-09
Life Chemicals
F5540-0207-20μmol
1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1171482-59-9
20μmol
$79.0 2023-09-09

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea 関連文献

1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]ureaに関する追加情報

1-(4-Methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea: A Comprehensive Overview

In the realm of organic chemistry, the compound 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea (CAS No. 1171482-59-9) stands out as a fascinating molecule with potential applications in various fields. This compound is a urea derivative with a complex structure that includes a tetrahydroquinoline moiety and a methoxyphenyl group. Its unique architecture makes it a subject of interest for researchers exploring its pharmacological properties and synthetic methodologies.

The synthesis of 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea involves a series of intricate reactions that highlight the importance of stereochemistry and regioselectivity in organic synthesis. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, which are critical for its potential use in pharmaceutical applications. The incorporation of the tetrahydroquinoline ring introduces significant structural complexity, making this compound a challenging yet rewarding target for synthetic chemists.

One of the most promising aspects of this compound is its potential as a bioactive agent. Preliminary in vitro studies suggest that 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea exhibits selective activity against certain enzymes and cellular pathways. These findings have sparked interest in exploring its role in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. The presence of the methoxyphenyl group is believed to contribute to its bioavailability and pharmacokinetic profile, making it a candidate for further preclinical testing.

Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of CAS No. 1171482-59-9 with various biological targets. These simulations provide valuable insights into its binding affinity and selectivity, which are crucial for understanding its mechanism of action. Additionally, the use of machine learning algorithms has facilitated the prediction of its toxicity and metabolic pathways, further enhancing its potential as a lead compound in drug development.

The structural uniqueness of 1-(4-methoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea also makes it an attractive candidate for material science applications. Its rigid framework and conjugated system could be exploited in the design of advanced materials such as organic semiconductors or sensors. Researchers are currently investigating its electronic properties to assess its suitability for these applications.

In conclusion, CAS No. 1171482-59

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